molecular formula C23H27N3O6 B532541 N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-6-nitro-1,3-benzodioxole-5-carbohydrazide

N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-6-nitro-1,3-benzodioxole-5-carbohydrazide

Cat. No. B532541
M. Wt: 441.5 g/mol
InChI Key: YLCSFBMOLIJBHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LASSBio-881 is a drug which acts as both a non-selective partial agonist of the CB1 and CB2 cannabinoid receptors, and also as an antagonist of the TRPV1 receptor, as well as having antioxidant effects. It has potent anti-inflammatory and anti-hyperalgesic effects in animal studies.

Scientific Research Applications

Insecticidal Activity

The compound, along with its analogues, has been studied for insecticidal activities. Sawada et al. (2003) synthesized a series of analogues with benzodioxole and other groups replacing the phenyl group of N-tert-butyl-N'-benzoyl-3,5-dimethylbenzohydrazide, finding some with superior insecticidal activities to commercial insecticides like tebufenozide (Sawada et al., 2003).

Synthesis of Benzoxathiolone Derivatives

Konovalova et al. (2020) explored reactions of N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas with thiourea and potassium thiocyanate, leading to the synthesis of benzoxathiolone derivatives, indicating the compound's utility in complex organic syntheses (Konovalova et al., 2020).

Bioactivity of Benzohydrazide Derivatives

Another study by Konovalova et al. (2020) synthesized N'-[4-(Hydroxyimino)-cyclohexa-2,5-dien-1-ylidene]-benzohydrazides and found that certain derivatives showed high insecticidal and anti-nematode activity, highlighting its potential in agricultural and pest management applications (Konovalova et al., 2020).

Applications in Polymeric Materials

Miyasaka et al. (2001) utilized derivatives of this compound in the synthesis of poly(3-phenylgalvinoxylthiophene), a new conjugated polyradical with high spin concentration, indicating its potential in creating advanced materials with unique electronic properties (Miyasaka et al., 2001).

Reactions with Phenols

Gibadullina et al. (2018) studied the reactions of dialkyl [(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]phosphonates with phenols, which produced electrophilic substitution products, illustrating its versatility in organic synthesis (Gibadullina et al., 2018).

Synthesis of Schiff's Bases and 2-Azetidinones

Thomas et al. (2016) synthesized Schiff's bases and 2-azetidinones from derivatives including the N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl] group, exploring their potential as antidepressant and nootropic agents (Thomas et al., 2016).

properties

Product Name

N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-6-nitro-1,3-benzodioxole-5-carbohydrazide

Molecular Formula

C23H27N3O6

Molecular Weight

441.5 g/mol

IUPAC Name

N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-6-nitro-1,3-benzodioxole-5-carbohydrazide

InChI

InChI=1S/C23H27N3O6/c1-22(2,3)15-7-13(8-16(20(15)27)23(4,5)6)11-24-25-21(28)14-9-18-19(32-12-31-18)10-17(14)26(29)30/h7-11,24H,12H2,1-6H3,(H,25,28)

InChI Key

YLCSFBMOLIJBHG-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CNNC(=O)C2=CC3=C(C=C2[N+](=O)[O-])OCO3)C=C(C1=O)C(C)(C)C

SMILES

O=C(C1=C([N+]([O-])=O)C=C(OCO2)C2=C1)NN/C=C3C=C(C(C)(C)C)C(C(C(C)(C)C)=C/3)=O

Canonical SMILES

CC(C)(C)C1=CC(=CNNC(=O)C2=CC3=C(C=C2[N+](=O)[O-])OCO3)C=C(C1=O)C(C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

LASSBio-881;  LASSBio 881;  LASSBio881.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-6-nitro-1,3-benzodioxole-5-carbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-6-nitro-1,3-benzodioxole-5-carbohydrazide
Reactant of Route 3
N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-6-nitro-1,3-benzodioxole-5-carbohydrazide
Reactant of Route 4
N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-6-nitro-1,3-benzodioxole-5-carbohydrazide
Reactant of Route 5
N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-6-nitro-1,3-benzodioxole-5-carbohydrazide
Reactant of Route 6
N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-6-nitro-1,3-benzodioxole-5-carbohydrazide

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